molecular formula C15H18ClN3O2S B5877561 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide

2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide

Cat. No. B5877561
M. Wt: 339.8 g/mol
InChI Key: NZYUIPSQPSJFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide, also known as CPITP, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. CPITP belongs to the class of compounds known as thiadiazoles, which have been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has been shown to possess a range of biochemical and physiological effects that make it a promising therapeutic agent. It has been shown to reduce inflammation in animal models of arthritis, as well as to inhibit the growth of cancer cells in vitro and in vivo. 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is also stable under a range of conditions, making it easy to handle in laboratory experiments. However, one limitation of 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is its limited solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide. One area of interest is its potential as an anti-inflammatory agent, particularly in the treatment of arthritis. Another area of interest is its potential as a cancer therapeutic, particularly in the treatment of solid tumors. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide and to identify any potential side effects or toxicity associated with its use.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-chlorophenol with sodium hydroxide to form 4-chlorophenoxide. This is followed by the reaction of 4-chlorophenoxide with 2-bromo-2-methylpropanenitrile to form 2-(4-chlorophenoxy)-2-methylpropanenitrile. The final step involves the reaction of 2-(4-chlorophenoxy)-2-methylpropanenitrile with 5-isopropyl-1,3,4-thiadiazol-2-amine to form 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has been shown to possess a range of biological activities that make it a promising therapeutic agent. It has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S/c1-9(2)12-18-19-14(22-12)17-13(20)15(3,4)21-11-7-5-10(16)6-8-11/h5-9H,1-4H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYUIPSQPSJFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

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